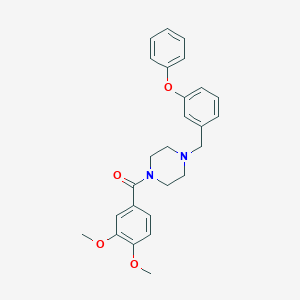

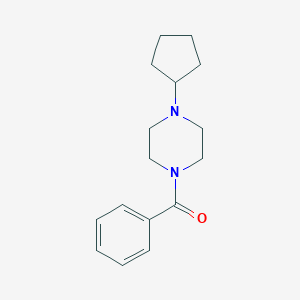

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine, also known as MN-24, is a synthetic cannabinoid that was first synthesized in 2014. It belongs to the class of piperazine derivatives and has been found to have potential applications in scientific research.

Wirkmechanismus

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine is a synthetic cannabinoid that acts as a CB1 and CB2 receptor agonist. It binds to these receptors in the brain and other parts of the body, producing effects similar to those of natural cannabinoids such as THC. The exact mechanism of action of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.

Biochemical and Physiological Effects:

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine has been found to produce a range of biochemical and physiological effects in animal studies. These include sedation, hypothermia, analgesia, and changes in heart rate and blood pressure. 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine has also been shown to affect memory and learning in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine has several advantages as a research tool. It is a potent and selective CB1 and CB2 receptor agonist, which makes it useful for investigating the role of these receptors in various physiological processes. 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine is also stable and easy to handle, which makes it suitable for use in laboratory experiments.

However, there are also some limitations to using 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine in research. One of the main limitations is its relatively short half-life, which means that its effects are short-lived and may not be sustained over long periods of time. 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine is also a synthetic compound, which means that its effects may not be fully representative of those of natural cannabinoids.

Zukünftige Richtungen

There are several potential future directions for research on 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine. One area of interest is the development of new synthetic cannabinoids based on the structure of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine, which may have improved pharmacological properties. Another area of interest is the investigation of the effects of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine on different physiological systems, such as the immune system and the endocrine system. Finally, research could be conducted to determine the potential therapeutic applications of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine and other synthetic cannabinoids in the treatment of various medical conditions.

Conclusion:

In conclusion, 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine is a synthetic cannabinoid that has potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action involves the modulation of CB1 and CB2 receptors. 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine has several advantages as a research tool, but there are also some limitations to its use. Future research could focus on developing new synthetic cannabinoids, investigating the effects of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine on different physiological systems, and determining its potential therapeutic applications.

Synthesemethoden

The synthesis of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified using chromatography techniques. The yield of 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine obtained from this method is around 60-70%.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine has been found to have potential applications in scientific research, particularly in the field of cannabinoid research. It has been used as a reference standard in analytical methods for the detection and quantification of synthetic cannabinoids in biological samples. 1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine has also been used in studies investigating the pharmacological properties of synthetic cannabinoids, such as their effects on CB1 and CB2 receptors.

Eigenschaften

Produktname |

1-(2-Methoxybenzoyl)-4-(1-naphthoyl)piperazine |

|---|---|

Molekularformel |

C23H22N2O3 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(2-methoxyphenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C23H22N2O3/c1-28-21-12-5-4-10-20(21)23(27)25-15-13-24(14-16-25)22(26)19-11-6-8-17-7-2-3-9-18(17)19/h2-12H,13-16H2,1H3 |

InChI-Schlüssel |

KWPDRCXSGCXOFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Biphenyl-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247763.png)

![1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247764.png)

![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)

![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)

![2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B247771.png)

![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)

![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)